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Introduction

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic steroidal
estrogen that was investigated in the 1990s.[1] As a derivative of estradiol, it possesses a
unique structural modification—a bridge between the C14a and C17a positions—which confers
distinct pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a
comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical
properties, and the biological context of Cyclodiol, with a focus on its interaction with the
estrogen receptor.

Chemical Structure and Nomenclature

The molecular structure of Cyclodiol is characterized by a rigidified steroid backbone due to
the ethano bridge. This structural feature significantly influences its interaction with the
estrogen receptor.

IUPAC Names:

Two IUPAC names have been associated with the structure of Cyclodiol, reflecting different
systematic haming conventions:
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e (2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-
7,15-diol[2]

e (8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-
ethanocyclopenta[a]phenanthrene-3,17(6H)-diol[1]

Both names describe the same enantiomerically pure compound. The core of the molecule is a
cyclopenta[a]phenanthrene ring system, which is characteristic of steroids.

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of Cyclodiol.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for Cyclodiol is presented in the table below.

Property Value Reference
Molecular Formula C20H2602
Molecular Weight 298.42 g/mol
Absolute Bioavailability (oral, in

33+19% [1]I3]
women)
Elimination Half-life (in women)  28.7 hours [11[3]
Relative Binding Affinity for

100% [1]

human ERa (vs. Estradiol)

Experimental Protocols

While specific, detailed synthesis and in vivo experimental protocols for Cyclodiol (ZK-115194)
are not publicly available, this section outlines the general methodologies that would be
employed for the synthesis, pharmacokinetic analysis, and receptor binding affinity
determination of a compound of this nature.
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General Synthesis of 14a,17a-ethano-estradiol
Derivatives

The synthesis of Cyclodiol and its analogs generally starts from a commercially available

steroid precursor, such as estrone. The key step involves the formation of the 14a,17a-ethano

bridge. A plausible synthetic route would involve:

Protection of the 3-hydroxyl group: The phenolic hydroxyl group of estrone is typically
protected, for example, as a methyl ether, to prevent its reaction in subsequent steps.

Introduction of a precursor to the ethano bridge at C17: This could be achieved by reacting
the 17-keto group with a suitable nucleophile, such as an organometallic reagent, to
introduce a two-carbon unit.

Cyclization to form the ethano bridge: An intramolecular reaction, often acid-catalyzed, would
be employed to form the bond between C14 and the introduced two-carbon unit at C17.

Deprotection of the 3-hydroxyl group: The protecting group on the 3-hydroxyl is removed to
yield the final diol product.

Purification: The final compound is purified using standard techniques such as column
chromatography and recrystallization.

In Vivo Pharmacokinetic Studies in Humans

The pharmacokinetic properties of Cyclodiol were evaluated in postmenopausal women. A

typical experimental design for such a study would involve the following steps:

Subject Recruitment: A cohort of healthy, postmenopausal women meeting specific inclusion
and exclusion criteria would be recruited.

Drug Administration: A single oral dose of Cyclodiol would be administered to the subjects
after an overnight fast.

Blood Sampling: Serial blood samples would be collected at predetermined time points
before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4][5]
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e Plasma Preparation: Blood samples would be centrifuged to separate the plasma, which is
then stored frozen until analysis.

» Bioanalysis: The concentration of Cyclodiol in the plasma samples would be determined
using a validated, sensitive, and specific analytical method, such as gas chromatography-
mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using
non-compartmental or compartmental pharmacokinetic models to determine parameters
such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area
under the curve), and elimination half-life.[6]

Estrogen Receptor Binding Affinity Assay

The binding affinity of Cyclodiol for the estrogen receptor (ER) is a critical determinant of its
biological activity. A competitive radioligand binding assay is a standard method to determine
this.[7][8][9]

e Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol
or recombinant human ERa, is prepared.[2]

o Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the tracer.

o Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor
preparation in the presence of increasing concentrations of the unlabeled test compound
(Cyclodiol).

o Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-
bound radioligand is separated from the free radioligand, often by filtration or hydroxylapatite
adsorption.[2]

e Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured
using liquid scintillation counting.

o Data Analysis: The data are plotted as the percentage of specific binding versus the
logarithm of the competitor concentration. The 1Cso value (the concentration of the

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4666011/
https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://www.epa.gov/sites/default/files/2015-07/documents/final_890.1250_er_binding_assay_sep_10.4.11.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944827/
https://academic.oup.com/toxsci/article/54/1/138/1670624
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/erbndbrd/erbdappx/b5.pdf
https://www.benchchem.com/product/b108581?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/erbndbrd/erbdappx/b5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-
linear regression analysis. The relative binding affinity (RBA) is then calculated by comparing
the ICso of the test compound to that of a reference compound (e.g., estradiol).

Biological Activity and Signaling Pathway

Cyclodiol is a potent estrogen agonist, exhibiting a binding affinity for the human estrogen
receptor alpha (ERa) that is comparable to that of the endogenous ligand, estradiol.[1] As an
estrogen agonist, Cyclodiol is expected to exert its biological effects through the canonical
estrogen receptor signaling pathway.

Upon entering a target cell, Cyclodiol binds to and activates the estrogen receptor, which is
predominantly located in the nucleus. This binding induces a conformational change in the
receptor, leading to its dimerization. The activated receptor dimer then binds to specific DNA
sequences known as estrogen response elements (ERES) in the promoter regions of target
genes. This interaction recruits co-activator proteins and the basal transcriptional machinery,
ultimately leading to the transcription of estrogen-responsive genes. The products of these
genes mediate the physiological effects of estrogens.

Estrogen Receptor Signaling Pathway Diagram

Caption: Generalized estrogen receptor signaling pathway activated by Cyclodiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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